

A Comparative Analysis: N-Undecylactinomycin D vs. Actinomycin D in Cancer Research

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Compound of Interest

Compound Name: **N-Undecylactinomycin D**

Cat. No.: **B15440166**

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In the landscape of cancer therapeutics, Actinomycin D has long been a cornerstone in the treatment of various malignancies. Its potent anticancer activity, primarily through the inhibition of transcription, has been well-documented. However, its clinical utility is often hampered by significant toxicity. This has spurred the development of numerous analogues, including N-alkylated derivatives like **N-Undecylactinomycin D**, with the aim of improving therapeutic index and overcoming drug resistance. This guide provides a detailed comparison of **N-Undecylactinomycin D** and its parent compound, Actinomycin D, focusing on their physicochemical properties, biological activities, and mechanisms of action, supported by available experimental data.

Note on Data Availability: Direct experimental data for **N-Undecylactinomycin D** is limited in publicly accessible literature. Therefore, this comparison draws upon data from studies on various N-alkylated Actinomycin D derivatives to infer the likely properties and performance of **N-Undecylactinomycin D**.

Physicochemical Properties

The addition of an undecyl group to the actinomycin D scaffold is expected to significantly alter its physicochemical properties, primarily increasing its lipophilicity. This modification can have profound effects on the drug's solubility, membrane permeability, and pharmacokinetic profile.

Property	Actinomycin D	N-Undecylactinomycin D (Predicted)
Molecular Weight	~1255.4 g/mol [1]	Increased due to the addition of C11H23 group
Lipophilicity (LogP)	Moderate	High
Water Solubility	Low	Very Low
Chemical Stability	Stable under standard conditions	Expected to be similar to Actinomycin D

Biological Activity and Cytotoxicity

The core of Actinomycin D's anticancer activity lies in its ability to intercalate into DNA and inhibit RNA polymerase.[\[2\]](#)[\[3\]](#)[\[4\]](#) N-alkylation can modulate this activity, potentially leading to altered potency and tumor cell selectivity.

Parameter	Actinomycin D	N-Alkylated Actinomycin D Derivatives (as a proxy for N-Undecylactinomycin D)
IC ₅₀ (various cell lines)	Potent, with nanomolar to low micromolar range	Variable, with some derivatives showing increased potency and others showing decreased potency depending on the nature of the alkyl group and the cell line.
Spectrum of Activity	Broad-spectrum against various cancers, including Wilms' tumor, rhabdomyosarcoma, and choriocarcinoma. ^[5]	Potentially altered spectrum of activity, with some derivatives showing preferential activity against specific cancer types.
Drug Resistance	Subject to resistance mechanisms such as increased drug efflux.	May overcome certain resistance mechanisms due to altered cellular uptake and efflux properties.

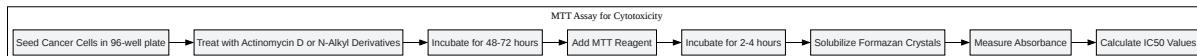
Experimental Protocols

Cytotoxicity Assay (MTT Assay)

A standard method to assess the cytotoxic effects of compounds on cancer cell lines.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with serial dilutions of Actinomycin D or N-alkylated Actinomycin D derivatives for 48-72 hours.
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT to formazan.
- **Solubilization:** The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.

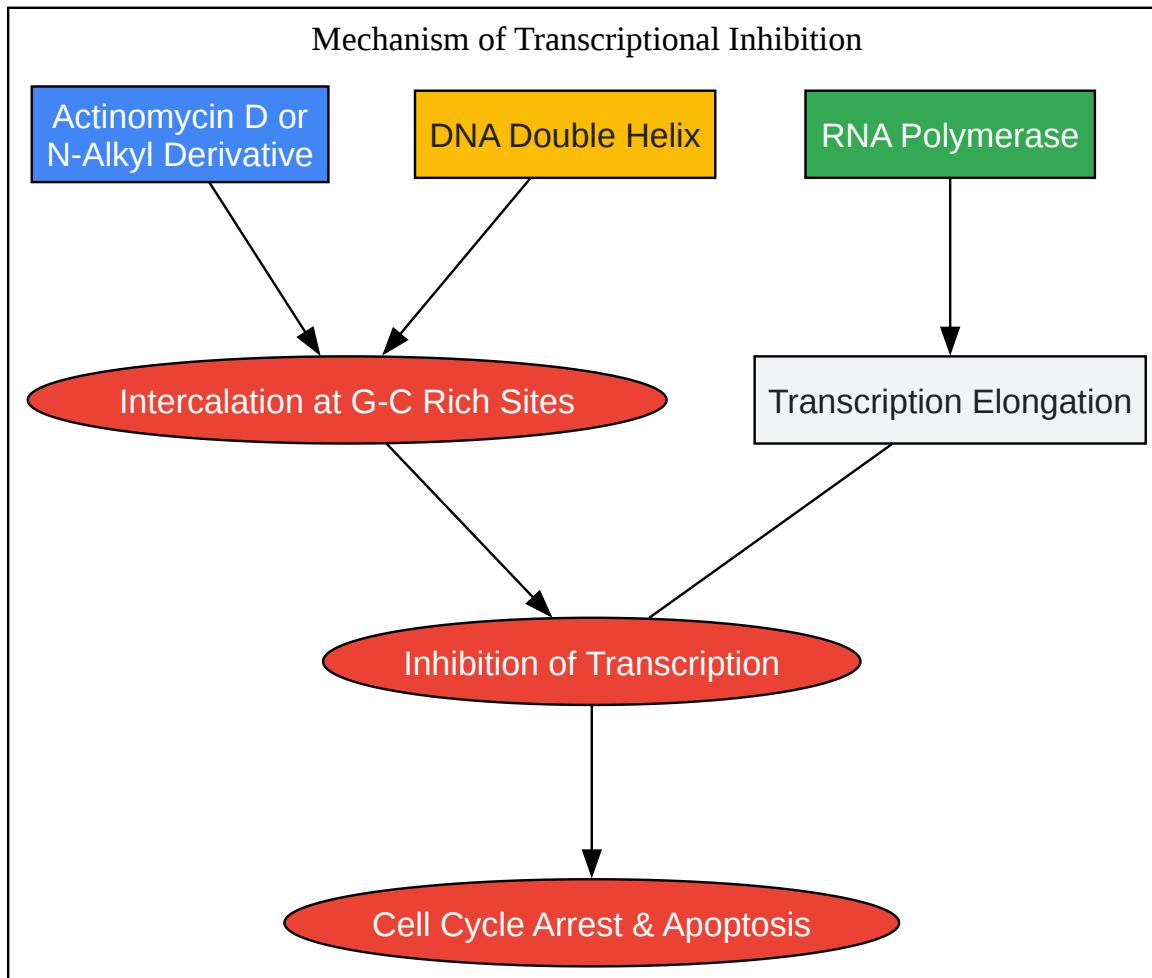


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Workflow for determining the cytotoxicity of Actinomycin D and its derivatives.

Mechanism of Action: DNA Intercalation and Transcription Inhibition

The primary mechanism of action for both Actinomycin D and its N-alkylated derivatives involves the inhibition of transcription. This is achieved through the intercalation of the phenoazone ring of the drug into the DNA double helix, primarily at G-C rich regions.[3]



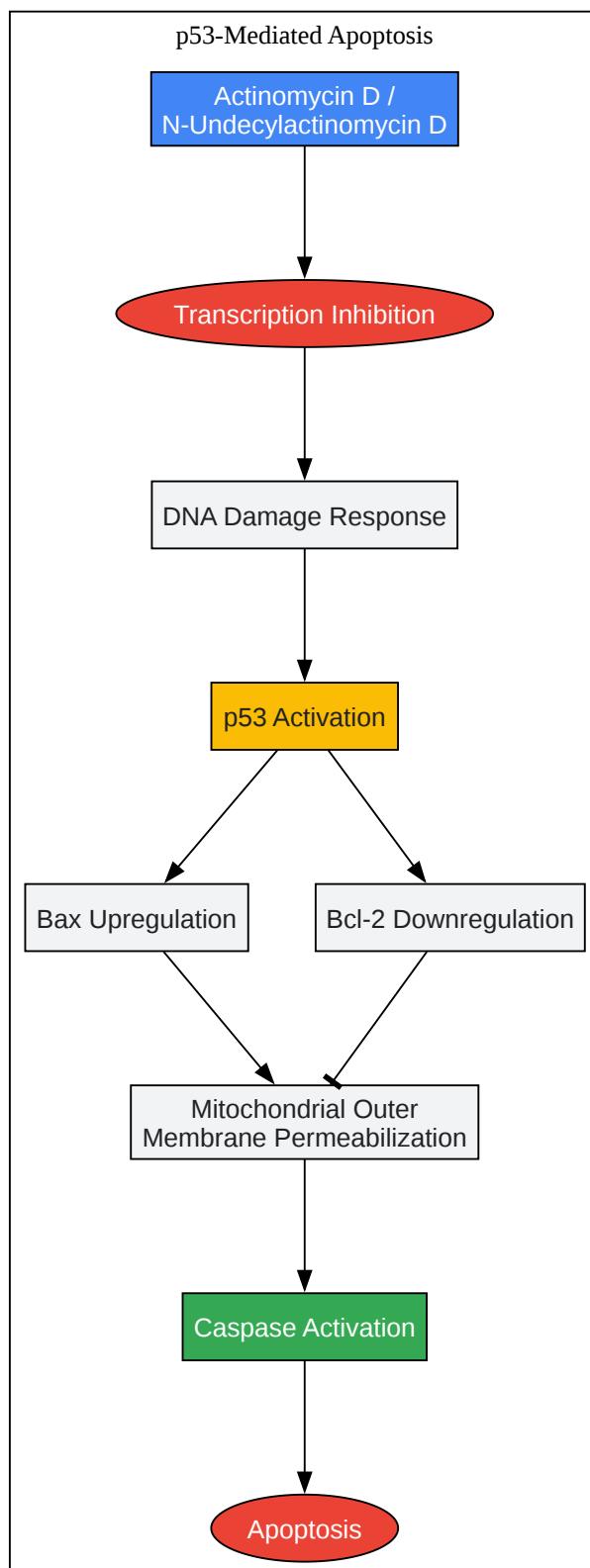
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Inhibition of transcription by Actinomycin D and its N-alkylated derivatives.

The N-undecyl group in **N-Undecylactinomycin D** is hypothesized to influence the drug-DNA interaction. The increased lipophilicity may enhance membrane transport and cellular uptake, potentially leading to higher intracellular concentrations. Furthermore, the bulky alkyl chain could introduce steric effects that modify the binding affinity and sequence specificity of the drug for DNA.

Signaling Pathways

The downstream effects of transcription inhibition by Actinomycin D and its derivatives converge on the induction of apoptosis. This process is often mediated by the p53 tumor suppressor pathway.



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Simplified p53 signaling pathway leading to apoptosis induced by Actinomycin D.

Conclusion

While direct comparative data for **N-Undecylactinomycin D** is scarce, the available information on N-alkylated Actinomycin D derivatives suggests that this modification can significantly impact the drug's physicochemical and biological properties. The increased lipophilicity of **N-Undecylactinomycin D** is expected to enhance its cellular uptake but may also affect its solubility and formulation. The undecyl chain could modulate the drug's interaction with DNA, potentially altering its potency, and selectivity. Further preclinical studies are warranted to fully elucidate the therapeutic potential of **N-Undecylactinomycin D** as a novel anticancer agent. These investigations should focus on comprehensive cytotoxicity screening across a panel of cancer cell lines, detailed pharmacokinetic and pharmacodynamic studies, and in vivo efficacy trials in relevant animal models. Such data will be crucial in determining whether **N-Undecylactinomycin D** offers a superior therapeutic window compared to its parent compound, Actinomycin D.

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